4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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Overview
Description
4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride typically involves multiple steps, including the formation of the isoindole core, the introduction of the piperidinyl and aminopropoxy groups, and the final hydrochloride salt formation. Common reagents and conditions might include:
Formation of Isoindole Core: This step may involve cyclization reactions using phthalic anhydride and amines.
Introduction of Piperidinyl Group: This can be achieved through nucleophilic substitution reactions.
Aminopropoxy Group Addition: This step might involve the use of alkylation reactions with appropriate amines.
Hydrochloride Salt Formation: The final step typically involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or isoindole moieties.
Reduction: Reduction reactions might be used to modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the isoindole or piperidinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione acetate
Uniqueness
The uniqueness of 4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride might lie in its specific functional groups and their arrangement, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H18ClN3O5 |
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Molecular Weight |
367.78 g/mol |
IUPAC Name |
4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C16H17N3O5.ClH/c17-7-2-8-24-11-4-1-3-9-13(11)16(23)19(15(9)22)10-5-6-12(20)18-14(10)21;/h1,3-4,10H,2,5-8,17H2,(H,18,20,21);1H |
InChI Key |
VLVYOLGLUQVIFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN.Cl |
Origin of Product |
United States |
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